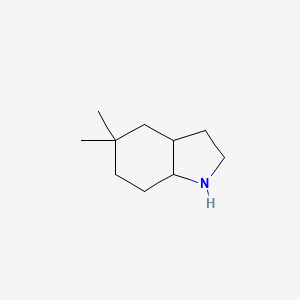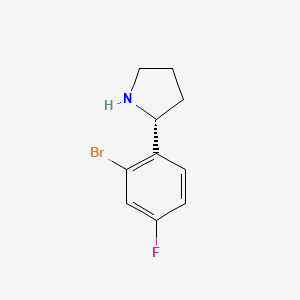
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate typically involves the reaction of quinoxaline derivatives with amino acids or their esters. One common method involves the chemoselective Michael reaction of acrylic acid with the parent substrate quinoxaline-2(1H)-thione . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as di-tert-butyl peroxide (DTBP) for hydrogen atom transfer (HAT) reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to scale up the synthesis. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides. These products are often explored for their potential biological activities and applications in medicinal chemistry .
科学研究应用
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate has several scientific research applications:
作用机制
The mechanism of action of Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to bind to the allosteric site of thymidylate synthase, inhibiting its activity and thereby exerting anticancer effects . Additionally, the compound’s ability to undergo various chemical modifications allows it to interact with different biological targets, enhancing its versatility in medicinal applications .
相似化合物的比较
Similar Compounds
Quinoxaline N-oxides: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Dihydroquinoxalines: Reduced forms of quinoxalines that also possess significant biological properties.
Quinazolinones: These compounds are structurally related to quinoxalines and are known for their anticancer and antimicrobial activities.
Uniqueness
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block for the synthesis of various bioactive molecules sets it apart from other quinoxaline derivatives .
属性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-quinoxalin-2-ylpropanoate |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)9(13)6-8-7-14-10-4-2-3-5-11(10)15-8/h2-5,7,9H,6,13H2,1H3/t9-/m0/s1 |
InChI 键 |
JMRRHTYCYXYTHF-VIFPVBQESA-N |
手性 SMILES |
COC(=O)[C@H](CC1=NC2=CC=CC=C2N=C1)N |
规范 SMILES |
COC(=O)C(CC1=NC2=CC=CC=C2N=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B13327698.png)
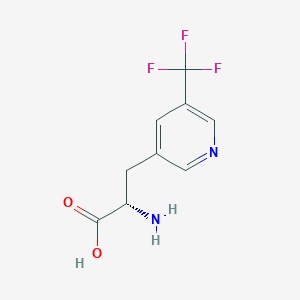
![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13327704.png)

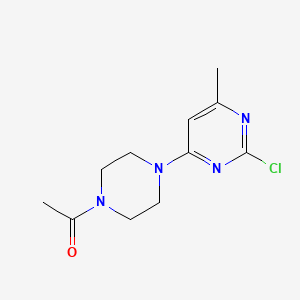
![6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B13327719.png)
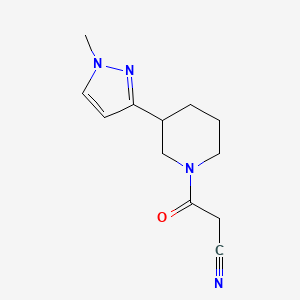
![5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13327730.png)

![6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B13327743.png)
![tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B13327745.png)
